Cyclopropanecarboxaldehyde, 2-(1,3-hexadienyl)-, [1S-[1alpha,2alpha(1E,3Z)]]-(9CI)
Cyclopropanecarboxaldehyde, 2-(1,3-hexadienyl)-, [1S-[1alpha,2alpha(1E,3Z)]]-(9CI)
Brand Name:
Vulcanchem
CAS No.:
197579-08-1
VCID:
VC21292333
InChI:
InChI=1S/C10H14O/c1-2-3-4-5-6-9-7-10(9)8-11/h3-6,8-10H,2,7H2,1H3/b4-3-,6-5+/t9-,10-/m1/s1
SMILES:
CCC=CC=CC1CC1C=O
Molecular Formula:
C10H14O
Molecular Weight:
150.22 g/mol
Cyclopropanecarboxaldehyde, 2-(1,3-hexadienyl)-, [1S-[1alpha,2alpha(1E,3Z)]]-(9CI)
CAS No.: 197579-08-1
Cat. No.: VC21292333
Molecular Formula: C10H14O
Molecular Weight: 150.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 197579-08-1 |
|---|---|
| Molecular Formula | C10H14O |
| Molecular Weight | 150.22 g/mol |
| IUPAC Name | (1S,2S)-2-[(1E,3Z)-hexa-1,3-dienyl]cyclopropane-1-carbaldehyde |
| Standard InChI | InChI=1S/C10H14O/c1-2-3-4-5-6-9-7-10(9)8-11/h3-6,8-10H,2,7H2,1H3/b4-3-,6-5+/t9-,10-/m1/s1 |
| Standard InChI Key | GVUBFZQUXOQYAR-HCXXOREESA-N |
| Isomeric SMILES | CC/C=C\C=C\[C@@H]1C[C@@H]1C=O |
| SMILES | CCC=CC=CC1CC1C=O |
| Canonical SMILES | CCC=CC=CC1CC1C=O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator